![molecular formula C10H12O3S B1467881 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid CAS No. 1160720-49-9](/img/structure/B1467881.png)
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid
Overview
Description
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thiophene-3-carboxylic acid is a carboxylic acid derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom.
Scientific Research Applications
Organic Semiconductor Development
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid: is a valuable compound in the field of organic electronics. Its thiophene core is particularly useful in the development of organic semiconductors due to its stable π-conjugated system, which is essential for efficient charge transport . This makes it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have shown promise as anticancer agents. The unique structure of 5-(oxan-4-yl)thiophene-3-carboxylic acid allows for the synthesis of novel compounds that can be tested for their efficacy in inhibiting cancer cell growth .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid a potential precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its modification could lead to the development of new drugs with improved efficacy and reduced side effects .
Antimicrobial Applications
Research has indicated that thiophene compounds can exhibit antimicrobial activity. As such, 5-(oxan-4-yl)thiophene-3-carboxylic acid could be used to create new antimicrobial agents that help combat resistant strains of bacteria and other pathogens .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of metal components and structures .
Material Science: Conductive Polymers
The thiophene ring is a key component in the synthesis of conductive polymers5-(oxan-4-yl)thiophene-3-carboxylic acid can be polymerized or copolymerized to form materials with desirable electrical properties for use in a variety of applications, including sensors and solar cells .
Mechanism of Action
Tetrahydropyrans
are important motifs in biologically active molecules . They are used in the synthesis of natural products and medicinal chemistry programs . The synthesis of tetrahydropyrans is based on typical retrosynthetic disconnections, and various strategies related to tetrahydropyran ring formation are discussed in the context of natural product synthesis .
Thiophenes
and their derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
5-(oxan-4-yl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-10(12)8-5-9(14-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASFWAPVXBHVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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